molecular formula C17H27N3O5 B15262676 tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B15262676
M. Wt: 353.4 g/mol
InChI Key: AJOZBKZKANWTMR-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl group, an amino group, and a pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps, including the protection of amino groups and the formation of ester bonds. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, often facilitated by reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring can lead to a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is used as a building block for the synthesis of more complex molecules. Its protected amino groups make it a valuable intermediate in peptide synthesis .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structural configuration and the nature of the target enzyme. The presence of the tert-butyl and pyridine groups allows it to bind to active sites and modulate enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate apart from similar compounds is its combination of a pyridine ring and a protected amino group. This unique structure enhances its reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C17H27N3O5

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate

InChI

InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)11(18)12(21)10-8-7-9-19-13(10)20-15(23)25-17(4,5)6/h7-9,11-12,21H,18H2,1-6H3,(H,19,20,23)

InChI Key

AJOZBKZKANWTMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)O)N

Origin of Product

United States

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